

Application Notes & Protocols: Polymerization-Induced Self-Assembly with N-(Butoxymethyl)acrylamide

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Compound of Interest

Compound Name: *N*-(Butoxymethyl)acrylamide

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This document provides a detailed protocol for the synthesis of block copolymer nanoparticles via aqueous Reversible Addition-Fragmentation Chain Transfer (RAFT)-mediated Polymerization-Induced Self-Assembly (PISA) using **N-(Butoxymethyl)acrylamide** (BMAM) as the core-forming monomer.

Introduction

Polymerization-Induced Self-Assembly (PISA) is a powerful and versatile technique for the efficient, one-pot synthesis of well-defined block copolymer nanoparticles at high concentrations.^[1] The process typically involves the chain extension of a soluble macromolecular chain transfer agent (macro-CTA) with a second monomer. As the second block grows, it becomes insoluble in the reaction medium, triggering in situ self-assembly into various morphologies, such as spheres, worms, or vesicles.^[1]

N-(Butoxymethyl)acrylamide (BMAM) is a functional acrylamide monomer that contains a butoxymethyl group, rendering its corresponding polymer, poly(**N-(Butoxymethyl)acrylamide**) (PBAM), hydrophobic and insoluble in aqueous media.^[2] This property makes BMAM an excellent candidate for the core-forming block in an aqueous PISA formulation. The resulting nanoparticles possess a hydrophobic core capable of encapsulating lipophilic molecules,

making them promising vehicles for drug delivery. Additionally, the butoxymethyl group offers the potential for post-polymerization modification or self-crosslinking.

This protocol details the synthesis of a hydrophilic poly(N,N-dimethylacrylamide) (PDMAm) macro-CTA and its subsequent chain extension with BMAm via RAFT-mediated aqueous dispersion polymerization to form PDMAm-b-PBMAm nanoparticles.

Experimental Protocols

Materials

- N,N-dimethylacrylamide (DMAm) (inhibitor removed via basic alumina column)
- **N-(Butoxymethyl)acrylamide (BMAm)**
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable RAFT agent
- 4,4'-Azobis(4-cyanopentanoic acid) (ACVA) or other suitable radical initiator
- 1,4-Dioxane
- Deionized water
- Methanol
- Basic alumina
- Dialysis tubing (e.g., MWCO 1,000 g/mol)

Protocol 1: Synthesis of PDMAm Macro-CTA

This protocol describes the synthesis of a poly(N,N-dimethylacrylamide) macro-CTA via RAFT solution polymerization.

- **Reagent Preparation:** In a round-bottom flask, add DMAm (e.g., 5.0 g, 50.4 mmol), CPADB (e.g., 0.282 g, 1.01 mmol, for a target DP of 50), and ACVA (e.g., 0.028 g, 0.101 mmol, CTA:Initiator ratio of 10:1).

- **Solvent Addition:** Add a suitable solvent, such as 1,4-dioxane or a mixture of water and ethanol (e.g., 15 mL), to achieve a desired monomer concentration (e.g., 30% w/w).
- **Deoxygenation:** Seal the flask with a rubber septum and purge with nitrogen or argon gas for at least 30 minutes while stirring in an ice bath.
- **Polymerization:** Transfer the flask to a preheated oil bath at 70 °C and allow the polymerization to proceed for a specified time (e.g., 4-6 hours) to achieve high monomer conversion (>95%).
- **Quenching:** Stop the reaction by quenching the flask in an ice bath and exposing the reaction mixture to air.
- **Purification:**
 - Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether).
 - Recover the precipitated polymer by filtration or centrifugation.
 - Redissolve the polymer in a minimal amount of a suitable solvent (e.g., methanol) and re-precipitate. Repeat this process two more times.
 - Alternatively, for aqueous polymerizations, purify the macro-CTA by dialysis against deionized water for 48-72 hours, with frequent water changes.
- **Drying & Characterization:** Dry the purified PDMAm macro-CTA under vacuum until a constant weight is achieved. Characterize the macro-CTA by ^1H NMR spectroscopy (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine number-average molecular weight, M_n , and dispersity, Đ).

Protocol 2: PISA of N-(Butoxymethyl)acrylamide

This protocol details the chain extension of the PDMAm macro-CTA with BMAm to form PDMAm-b-PBMAm nanoparticles in an aqueous medium.

- **Reagent Preparation:** In a vial, dissolve the PDMAm macro-CTA (e.g., 0.25 g, assuming M_n of ~5000 g/mol) and BMAm (e.g., 0.39 g for a target PBMAm DP of 50) in deionized water

(or a water/ethanol mixture). The total solids content should be between 10-25% w/w.

- Initiator Addition: Add the initiator, ACVA (maintaining a CTA:Initiator ratio of 10:1), to the solution.
- Deoxygenation: Seal the vial and purge with nitrogen or argon for 30 minutes in an ice bath.
- Polymerization: Place the vial in a preheated oil bath at 70 °C and stir for a predetermined time (e.g., 2-4 hours). The solution will turn turbid as the PBMAm block grows and the nanoparticles form.
- Analysis:
 - Take aliquots at different time points to monitor monomer conversion via ^1H NMR spectroscopy.
 - Analyze the final nanoparticle dispersion using Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter (D_h) and polydispersity index (PDI).
 - Characterize the nanoparticle morphology using Transmission Electron Microscopy (TEM).
 - Determine the final M_n and \bar{D} of the block copolymer by GPC after dissolving the nanoparticles in a suitable solvent like DMF or THF.

Data Presentation

The following tables present representative data from PISA experiments. Since specific data for BMAm is not widely available, these tables are based on analogous systems using other N-substituted acrylamides like diacetone acrylamide (DAAm).^{[3][4]}

Table 1: Characteristics of PDMAm Macro-CTA

Parameter	Value
Target Degree of Polymerization (DP)	50
Monomer Conversion (%)	>95
M _n (GPC, g/mol)	~5,200
Dispersity (Đ)	≤1.20

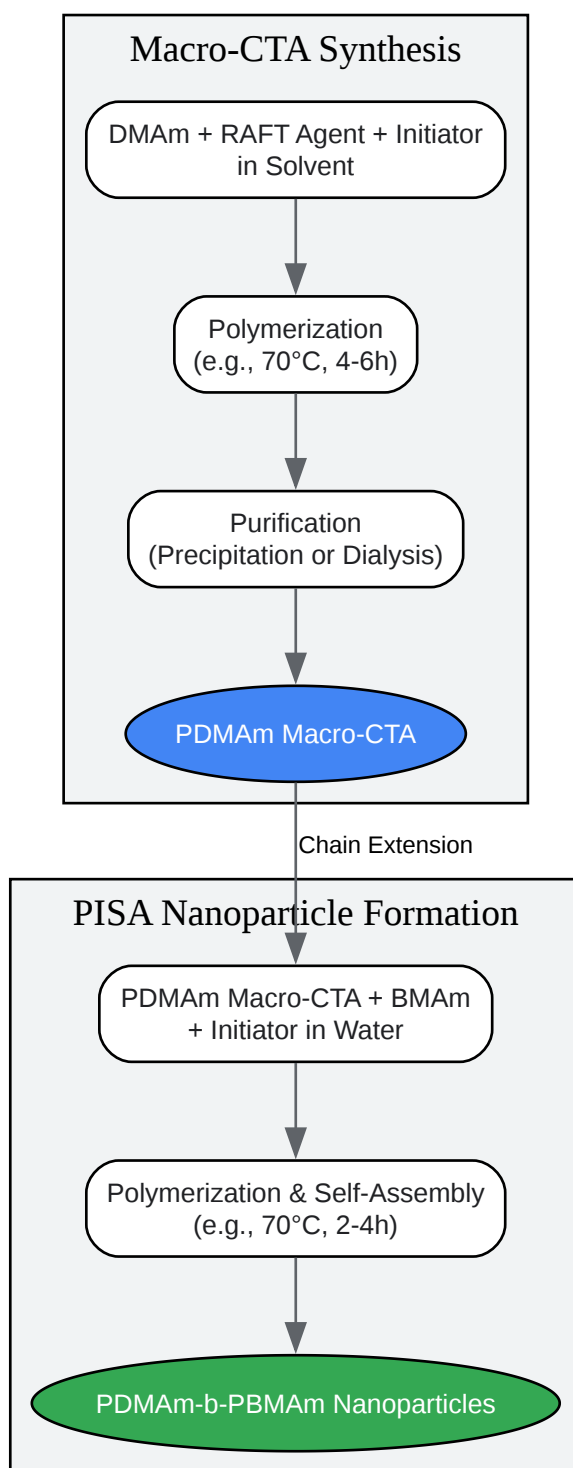
Table 2: Representative PISA Formulations and Results

Target DP (PBMAm)	Solids Content (%)	D _n (nm)	PDI (DLS)	Morphology (TEM)
50	15	40-60	<0.1	Spheres
100	15	80-100	<0.1	Spheres
200	20	150-200	<0.15	Worms/Vesicles
300	25	>200	<0.2	Vesicles

Note: The resulting morphology in PISA is highly dependent on parameters such as the DP of both blocks, solids content, and solvent composition. The values above are illustrative examples.

Visualization of Workflows and Structures

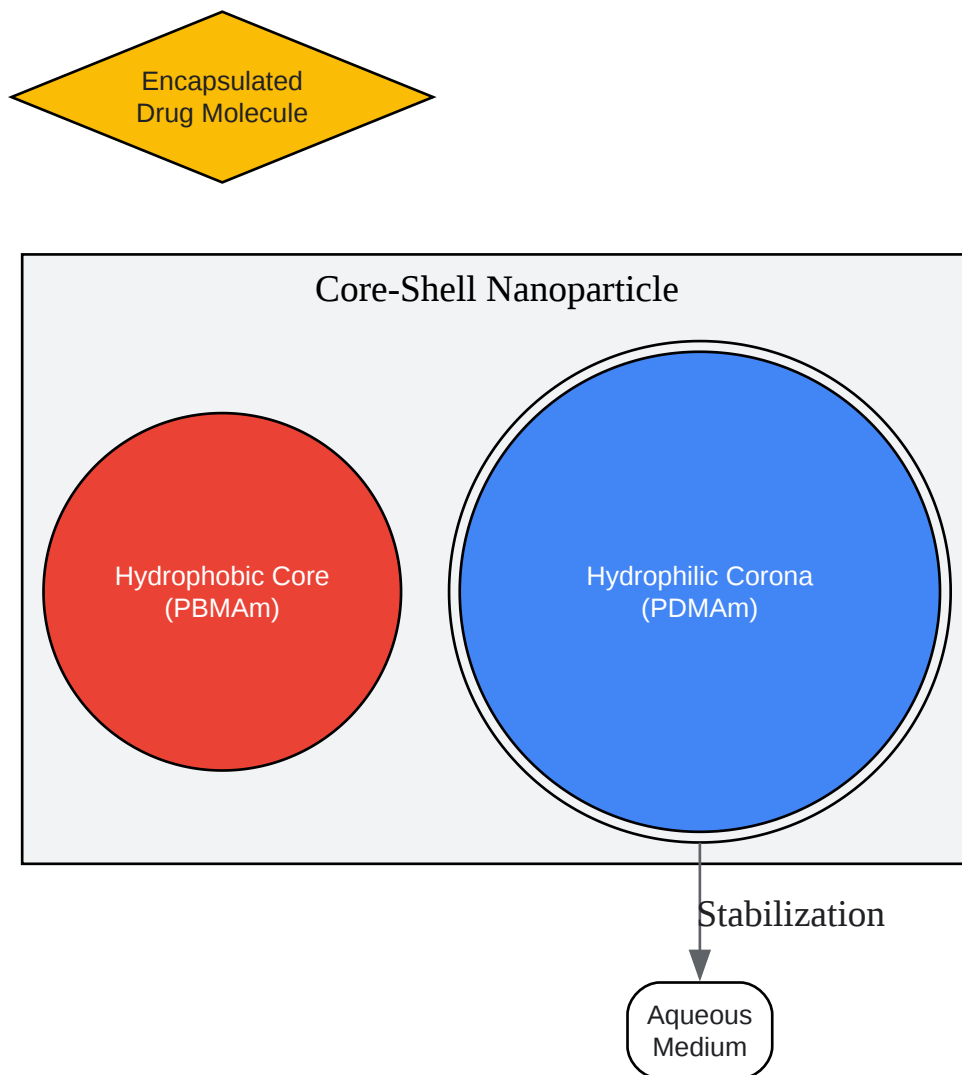
Diagram 1: PISA Experimental Workflow



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Caption: Workflow for PISA synthesis of PDMAm-b-PBMAm nanoparticles.

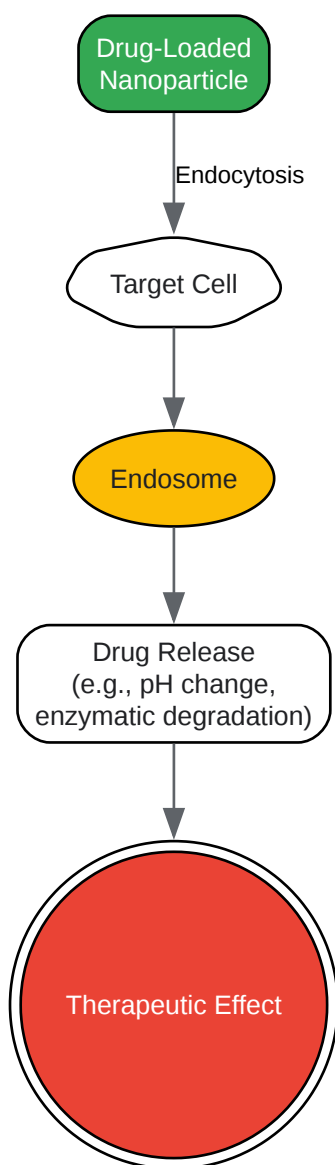
Diagram 2: Nanoparticle Structure



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Caption: Structure of a drug-loaded PDMAM-b-PBMAM nanoparticle.

Diagram 3: Conceptual Drug Delivery Pathway



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Caption: Conceptual pathway for nanoparticle-mediated drug delivery.

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